molecular formula C8H10N4O B15229243 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B15229243
M. Wt: 178.19 g/mol
InChI Key: VXKBDAYRGWPBKZ-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the condensation of hydrazine or arylhydrazine with a suitable α,β-unsaturated ketone system. This reaction proceeds through the formation of a cycloadduct, followed by dehydration and dehydrogenation steps . The reactions can be carried out under various conditions, including heating in ethanol or under acid/base catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridazine oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridazines and related heterocycles such as pyrazolopyrimidines and pyrazolothiazoles .

Uniqueness

What sets 6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-ethyl-2-methylpyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C8H10N4O/c1-3-12-8(13)7-6(4-9-12)5-11(2)10-7/h4-5H,3H2,1-2H3

InChI Key

VXKBDAYRGWPBKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=NN(C=C2C=N1)C

Origin of Product

United States

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